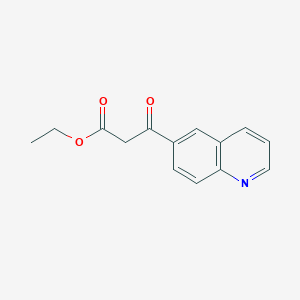

Ethyl 3-Oxo-3-(6-quinolyl)propanoate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-oxo-3-quinolin-6-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)9-13(16)11-5-6-12-10(8-11)4-3-7-15-12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGRFRZNMXBSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461305 | |

| Record name | Ethyl 3-Oxo-3-(6-quinolyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858646-09-0 | |

| Record name | Ethyl 3-Oxo-3-(6-quinolyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Ethyl 3 Oxo 3 6 Quinolyl Propanoate

Conventional and Modern Synthesis of Quinoline (B57606) Derivatives

The construction of the quinoline ring system is a well-trodden path in organic synthesis, with several named reactions forming the bedrock of this field. These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.

Friedländer Condensation: Scope, Limitations, and Catalytic Enhancements

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a versatile and widely used method for the preparation of quinolines. nih.govbldpharm.com It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. nih.govbldpharm.com The reaction can be catalyzed by either acids or bases. organic-chemistry.org

The mechanism of the Friedländer synthesis can proceed through two primary pathways. In the first, an aldol-type condensation between the two carbonyl compounds occurs first, followed by cyclization and dehydration to form the quinoline ring. Alternatively, the initial step can be the formation of a Schiff base between the amino group of the aryl reactant and the carbonyl of the second component, which then undergoes an intramolecular aldol (B89426) condensation and subsequent dehydration. nih.gov

Scope and Limitations: The Friedländer synthesis is broadly applicable and tolerates a wide range of functional groups. organic-chemistry.org However, a significant limitation is the availability and stability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be prone to self-condensation. researchgate.net

Catalytic Enhancements: To overcome some of the classical limitations, various catalytic systems have been developed. These include the use of acids like p-toluenesulfonic acid and Lewis acids. nih.gov More recent advancements have focused on greener and more efficient catalysts. For instance, a one-pot synthesis has been developed using iron powder and hydrochloric acid to reduce an o-nitroarylcarbaldehyde in situ to the corresponding amino derivative, which then undergoes a Friedländer condensation. sigmaaldrich.com

| Catalyst/Conditions | Reactants | Product | Yield | Reference |

| Iron/HCl (in situ reduction) | o-nitroarylcarbaldehydes and ketones/aldehydes | Mono- or disubstituted quinolines | 58-100% | sigmaaldrich.com |

| p-Toluenesulfonic acid | 2-aminoaryl aldehydes/ketones and carbonyl compounds | Poly-substituted quinolines | Good to excellent | chem-soc.si |

| Neodymium(III) Nitrate Hexahydrate | o-amino aldehydes/ketones and carbonyl compounds | Functionalized quinolines | Good to excellent | chem-soc.si |

| Iodine | o-amino aldehydes/ketones and carbonyl compounds | Substituted quinolines | High | chem-soc.si |

This table presents a selection of catalytic systems used in the Friedländer synthesis, highlighting the versatility of this reaction.

Knorr Quinoline Synthesis: Mechanistic Insights and Substrate Versatility

The Knorr quinoline synthesis, developed by Ludwig Knorr in 1886, is a powerful method for preparing 2-hydroxyquinolines. google.com The reaction involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid. google.comresearchgate.net

The mechanism proceeds via an electrophilic aromatic substitution. The β-ketoanilide is protonated by the strong acid, making the carbonyl group more electrophilic. The aromatic ring then attacks the carbonyl carbon, leading to a cyclized intermediate which, after dehydration, yields the 2-hydroxyquinoline. google.com Interestingly, the reaction conditions can influence the product outcome. For example, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the competing formation of a 4-hydroxyquinoline (B1666331). google.com

Substrate Versatility: The Knorr synthesis is versatile, allowing for the preparation of a variety of substituted 2-hydroxyquinolines. For instance, 4-amino-6-bromoveratrole and ethyl acetoacetate (B1235776) can be used to synthesize a corresponding quinoline derivative. chem-soc.si

| Starting Materials | Product Type | Key Reagents | Reference |

| β-ketoanilide | 2-Hydroxyquinoline | Sulfuric acid | google.com |

| Benzoylacetanilide | 2-Hydroxyquinoline or 4-hydroxyquinoline | Polyphosphoric acid (amount dependent) | google.com |

| 4-amino-6-bromoveratrole and ethyl acetoacetate | Substituted quinoline derivative | Sulfuric acid | chem-soc.si |

This table illustrates the versatility of the Knorr synthesis in producing various quinoline derivatives based on the starting materials and reaction conditions.

Conrad-Limpach Synthesis: High-Temperature Cyclization and Derivative Formation

The Conrad-Limpach synthesis, reported in 1887, involves the condensation of anilines with β-ketoesters. orgsyn.org This reaction is particularly useful for the synthesis of 4-hydroxyquinolines. researchgate.netorgsyn.org The reaction proceeds in two stages. First, the aniline (B41778) reacts with the β-ketoester to form a β-aminoacrylate. This is followed by a high-temperature cyclization (around 250 °C) to yield the 4-hydroxyquinoline. orgsyn.orglibretexts.org

The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the kinetic product, the β-aminoacrylate, is formed through attack at the keto group. At higher temperatures, the thermodynamic product, a β-keto anilide, can be formed via attack at the ester group, which is the basis of the related Knorr synthesis. orgsyn.org

Derivative Formation: The use of substituted anilines allows for the preparation of a wide array of substituted 4-hydroxyquinolines. For example, a modified Conrad-Limpach method has been used in the synthesis of potential antimalarial drugs by cyclizing aniline-acetylenedicarboxylate adducts. youtube.com

| Reactants | Product | Key Conditions | Reference |

| Aniline and β-ketoester | 4-Hydroxyquinoline | High temperature (e.g., 250 °C) | orgsyn.orglibretexts.org |

| Aniline and diethyl ethoxymethylenemalonate | Ethyl 4-hydroxyquinoline-3-carboxylate | High temperature cyclization | chemicalbook.com |

This table showcases examples of the Conrad-Limpach synthesis for the formation of 4-hydroxyquinoline derivatives.

Other Annulation Strategies for Quinoline Core Construction

Beyond the classical named reactions, a variety of other annulation strategies have been developed for the construction of the quinoline core. These methods often offer improved efficiency, milder reaction conditions, and access to a broader range of substituted quinolines.

One such strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. This 6-endo-dig cyclization can be promoted by various electrophiles such as iodine monochloride (ICl), bromine (Br₂), and phenylselenyl bromide (PhSeBr), affording 3-halo- or 3-seleno-substituted quinolines. google.com

Another approach is the Pfitzinger reaction, which can be considered a variation of the Friedländer synthesis. It utilizes isatin (B1672199) or isatoic acid, which condenses with a carbonyl compound to yield quinoline-4-carboxylic acids. chem-soc.si

Recent Advances in Nanocatalyzed Quinoline Synthesis

In recent years, the development of nanocatalysts has provided environmentally friendly and highly efficient alternatives for quinoline synthesis. These catalysts often exhibit high activity, selectivity, and reusability. For instance, nano-crystalline sulfated zirconia has been shown to be an effective solid acid catalyst for the Friedländer condensation of 2-aminoarylketones with carbonyl compounds. doubtnut.com

Synthesis of Beta-Keto Esters and Analogous Propanoate Structures

The synthesis of the β-keto ester functional group is a fundamental transformation in organic chemistry, with the Claisen condensation being the most prominent method. This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. chemicalbook.com

Alternative methods for the synthesis of β-keto esters include the reaction of a Grignard reagent with ethyl malonyl chloride or the acylation of the enolate of an ester with an acyl chloride.

Claisen Condensation and Related Enolate Chemistry

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds and is particularly suited for creating β-keto esters. wikipedia.orgmasterorganicchemistry.com This reaction involves the base-mediated condensation between two ester molecules, where one must possess α-hydrogens to form a nucleophilic enolate. wikipedia.orglibretexts.org

To synthesize Ethyl 3-Oxo-3-(6-quinolyl)propanoate, a "crossed" Claisen condensation is the most direct approach. masterorganicchemistry.comlibretexts.org This strategy involves the reaction of ethyl 6-quinolinate (which lacks α-hydrogens and thus acts solely as the electrophile) with ethyl acetate (B1210297) (which provides the nucleophilic enolate). A strong base, typically the sodium alkoxide corresponding to the alcohol of the ester (sodium ethoxide, NaOEt) to prevent transesterification, is used in stoichiometric amounts. wikipedia.orgyoutube.com The mechanism proceeds via the formation of the ethyl acetate enolate, which then attacks the carbonyl carbon of ethyl 6-quinolinate. Subsequent elimination of an ethoxide ion yields the target β-keto ester. libretexts.orglibretexts.org The final deprotonation of the product's acidic α-hydrogen by the alkoxide base drives the reaction to completion. wikipedia.orgmasterorganicchemistry.com A subsequent acidic workup is required to neutralize the enolate and afford the final product. youtube.com A highly analogous reaction, the synthesis of ethyl-3-oxo-3-(pyridin-4-yl)propanoate, has been successfully achieved by refluxing ethyl isonicotinate (B8489971) with ethyl acetate and sodium ethoxide, demonstrating the viability of this method for heteroaromatic systems. researchgate.net

Table 1: Representative Conditions for Crossed Claisen Condensation

| Electrophile (Ester 1) | Nucleophile Precursor (Ester 2) | Base | Solvent | Key Intermediate |

|---|---|---|---|---|

| Ethyl 6-quinolinate | Ethyl acetate | Sodium ethoxide (NaOEt) | Ethanol (B145695), Toluene | Sodium salt of ethyl acetate enolate |

| Ethyl 6-quinolinate | Ethyl acetate | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Lithium salt of ethyl acetate enolate |

Esterification and Transesterification Protocols for Ethyl Esters

Esterification is a fundamental process for generating the ethyl ester functional group. Should the corresponding carboxylic acid, 3-oxo-3-(6-quinolyl)propanoic acid, be available, it can be converted to the target compound via Fischer-Speier esterification. chemguide.co.uk This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium, and to achieve high yields, it is typically driven forward by using the alcohol as the solvent or by removing the water byproduct, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Studies on the esterification of propanoic acid have shown that reaction parameters significantly influence the outcome. ceon.rsresearchgate.net Increasing the temperature and the molar ratio of alcohol to acid generally leads to higher conversion rates and yields. ceon.rsresearchgate.net For example, the esterification of propanoic acid with 1-propanol (B7761284) showed a significant increase in conversion when the temperature was raised from 35°C to 65°C. ceon.rs While the β-keto group in the target's precursor acid could be sensitive to harsh acidic conditions, the principles of Fischer esterification remain a primary route for this transformation.

Table 2: Factors Influencing Fischer Esterification Yields (Based on Propanoic Acid Studies)

| Parameter | Condition | Effect on Yield/Rate | Reference |

|---|---|---|---|

| Temperature | Increased from 35°C to 65°C | Increased conversion from 83.7% to 96.9% after 210 min | ceon.rs |

| Molar Ratio (Alcohol:Acid) | Increased from 2.5:1 to 10:1 | Increased reaction rate and final yield | researchgate.net |

| Catalyst Concentration | Increased molar ratio of H₂SO₄ | Increased reaction rate | researchgate.net |

| Water Removal | Use of a Dean-Stark trap | Shifts equilibrium towards products, increasing yield | masterorganicchemistry.com |

Transesterification, the conversion of one ester to another (e.g., a methyl ester to an ethyl ester) by treatment with an excess of the desired alcohol (ethanol) under acidic or basic catalysis, represents an alternative protocol.

Stereo- and Enantioselective Synthesis of Beta-Keto Esters (e.g., Bioreduction)

While this compound itself is achiral, its carbonyl group at the β-position is prochiral. The stereoselective reduction of this ketone is a critical transformation that yields chiral β-hydroxy esters, which are valuable building blocks in medicinal chemistry. scielo.brnih.gov Biocatalysis, using either whole-cell microorganisms or isolated ketoreductase (KRED) enzymes, is a premier method for achieving this with high enantioselectivity. nih.govresearchgate.net

These enzymatic reductions typically exhibit excellent stereocontrol, affording products with high enantiomeric excess (ee). nih.govmdpi.com For instance, the bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate (KEES), a close analogue of the target compound, using a short-chain dehydrogenase/reductase named ChKRED12, produced the corresponding (S)-hydroxy ester with over 99% ee. nih.govresearchgate.net Such biotransformations often employ a cofactor regeneration system, for example, using glucose and glucose dehydrogenase, to recycle the expensive NADPH or NADH cofactors required by the reductase, making the process economically viable on a larger scale. scielo.brnih.gov Various microorganisms, including Kluyveromyces marxianus and strains of E. coli overexpressing specific KREDs, have been successfully used for the asymmetric reduction of a wide range of β-keto esters, demonstrating the broad applicability of this approach. scielo.brmdpi.com

Table 3: Examples of Stereoselective Bioreduction of β-Keto Esters

| Biocatalyst | Substrate Analogue | Product Configuration | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| ChKRED12 from Chryseobacterium sp. | Ethyl 3-oxo-3-(2-thienyl) propanoate | (S) | >99% | 100% (at 100 g/L) | nih.gov, researchgate.net |

| KRED from E. coli | Various α-diazo-β-keto esters | (S) or (R) | 85% to >99% | 60% to >99% | mdpi.com, researchgate.net |

| Whole cells of Kluyveromyces marxianus | Ethyl benzoylacetate | (R) | >99% | 98% | scielo.br |

| Ketoreductase (WTEA) from Exiguobacterium sp. | Bulky α-amino β-keto esters | (2S, 3R) | >99% | >99% | rsc.org |

Convergent and Divergent Synthesis Strategies for this compound

The assembly of this compound can be planned using either convergent strategies, where large fragments of the molecule are synthesized separately and then joined, or divergent strategies, where a common intermediate is modified to create the final product.

Cross-Coupling Methodologies (e.g., C-C bond formation)

Convergent syntheses often rely on transition-metal-catalyzed cross-coupling reactions to form key C-C bonds. rsc.org A powerful strategy for this target would involve coupling a pre-formed 6-substituted quinoline with a three-carbon side chain. For example, a Negishi or Kumada coupling could be employed. This would involve the reaction of a 6-haloquinoline (e.g., 6-bromoquinoline) with an organozinc or Grignard reagent derived from an appropriate propanoate derivative.

More specifically, a plausible route is the palladium- or nickel-catalyzed acylation of a 6-quinolyl organometallic species (e.g., prepared from 6-bromoquinoline (B19933) via lithium-halogen exchange followed by transmetalation with zinc chloride) with an electrophilic acylating agent like ethyl malonyl chloride (the mono-acid chloride of malonic ester). This directly forms the crucial ketone linkage. The versatility of modern cross-coupling reactions allows for the use of various metals (Pd, Ni, Co, Fe, Rh) and coupling partners, providing a robust toolkit for functionalizing the quinoline core at the C-6 position. mdpi.comorganic-chemistry.orgnih.gov

Multi-component Reactions for Direct Assembly

Multi-component reactions (MCRs) offer a highly efficient convergent approach by combining three or more starting materials in a single pot to form a complex product, maximizing atom economy and operational simplicity. sci-hub.box Several classic MCRs are known to produce the quinoline ring system, such as the Friedländer, Combes, and Doebner-von Miller reactions. researchgate.netnih.gov

A tailored MCR could potentially assemble the target molecule or a close precursor directly. For instance, a variation of the Friedländer synthesis could be envisioned. The classic Friedländer reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. A hypothetical MCR for the target scaffold could involve the reaction of 4-aminobenzoylacetate (or a related derivative) with a suitable three-carbon component that can cyclize to form the quinoline ring while preserving the β-keto ester functionality. While a direct one-pot synthesis of the final molecule via an MCR is challenging and may not be reported, the principles of MCRs provide a strategic blueprint for the rapid assembly of substituted quinoline libraries. mdpi.com

Sequential Functionalization and Post-Synthetic Modification

A divergent strategy involves the step-by-step elaboration of a simple, readily available quinoline starting material. This sequential approach offers flexibility and control over the introduction of functional groups. A common starting point would be a commercially available substituted quinoline, such as 6-bromoquinoline or 6-aminoquinoline.

Route from 6-Bromoquinoline:

Acylation: A Friedel-Crafts acylation of 6-bromoquinoline could install the side chain, though regioselectivity can be an issue. A more controlled method is a cross-coupling reaction as described in section 2.3.1.

Carbonylation/Coupling: Palladium-catalyzed carbonylation of 6-bromoquinoline in the presence of a suitable nucleophile could be used to build the side chain piece by piece.

Route from 6-Aminoquinoline:

Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which is a versatile intermediate. Reaction with copper(I) cyanide (CuCN) would yield 6-cyanoquinoline.

Grignard Addition: The 6-cyanoquinoline could be treated with the Grignard reagent derived from ethyl bromoacetate (B1195939) (Reformatsky reaction) or a related organometallic nucleophile, followed by hydrolysis to furnish the β-keto ester.

Hydrolysis and Acylation: Alternatively, the 6-cyanoquinoline can be hydrolyzed to 6-quinolinecarboxylic acid. The acid can then be converted to its acid chloride and reacted with the enolate of ethyl acetate (as in a Claisen-type reaction) or with ethyl potassium malonate followed by decarboxylation to yield the final product.

This sequential approach allows for the synthesis to be built upon well-understood, high-yielding transformations, making it a reliable, albeit potentially longer, strategy for accessing this compound. researchgate.net

Sustainable and Green Chemistry Aspects in Synthesis

The elimination of volatile and often toxic organic solvents is a cornerstone of green chemistry. Research into the synthesis of quinoline derivatives has demonstrated the feasibility and advantages of conducting these reactions under solvent-free conditions or in environmentally benign alternative media like water or ionic liquids.

Solvent-free synthesis, often facilitated by thermal or microwave irradiation, can lead to shorter reaction times, cleaner reaction profiles, and simpler work-up procedures. organic-chemistry.org For instance, the Friedländer synthesis of polysubstituted quinolines has been effectively carried out without a solvent, a strategy that could be directly applied to the synthesis of this compound. researchgate.net One study highlighted that the highest yield (97%) for a quinoline derivative was achieved in the absence of a solvent, demonstrating superior performance compared to conventional solvents like ethanol, methanol, and DMF. nih.govresearchgate.net

Water, being non-toxic, non-flammable, and readily available, represents an ideal green solvent. The Friedländer reaction has been successfully performed in water, sometimes even without a catalyst, leveraging the high polarity of water to enhance reaction efficiency. organic-chemistry.org Ionic liquids have also emerged as viable green alternatives, serving as both the solvent and catalyst in some instances, with the added benefit of being recyclable. nih.gov

| Reaction Condition | Catalyst | Solvent | Advantages | Reference |

| Thermal | Caesium Iodide | Solvent-free | Good yields, clean reaction, simple methodology, short reaction times. | organic-chemistry.org |

| Reflux | FeCl3.6H2O | Water | Environmentally friendly, inexpensive, high yields. | tandfonline.com |

| Ambient Temperature | o-benzenedisulfonimide | Solvent-free | Non-corrosive, non-volatile, recyclable catalyst. | nih.gov |

| Microwave Irradiation | None | Solvent-free | Rapid, high yields. | jptcp.com |

Several types of recyclable catalysts have been investigated for the Friedländer synthesis of quinolines and could be adapted for the production of this compound. These include various solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia, which have demonstrated good yields and reusability. nih.gov For example, a study using a ZrO₂/Fe₃O₄ magnetic nanocatalyst under solvent-free conditions reported a high yield of 95% and the catalyst was recyclable. nih.gov

Another promising approach involves the use of silica-supported catalysts, such as silica-supported perchloric acid, which can be used at ambient temperatures and recycled effectively. nih.gov Nanoporous aluminosilicate (B74896) catalysts like AlKIT-5 have also been shown to be efficient and recyclable, with their high surface area and acidity contributing to enhanced selectivity. nih.gov Furthermore, metal-free heterogeneous catalysts, like Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄), have been developed, offering a remarkable acceleration in quinoline formation and demonstrating excellent recyclability under mild, solvent-free conditions. nih.govresearchgate.net A palladium-catalyzed modified Friedländer synthesis has also been reported where the catalytic system could be recovered and reused multiple times without a significant loss of activity. researchgate.net

The efficiency of these catalytic systems is often evaluated by the catalyst loading required, reaction times, product yields, and the number of times the catalyst can be recycled without a significant drop in performance.

| Catalyst | Reaction Conditions | Yield (%) | Recyclability | Reference |

| ZrO₂/Fe₃O₄ magnetic nanoparticles | 60 °C, solvent-free, 2 h | 95 | Recyclable | nih.gov |

| g-C₃N₄-(CH₂)₃-SO₃H | 100 °C, solvent-free, 4 h | 97 | Recyclable | nih.govresearchgate.net |

| Palladium on PEG-2000 | 100 °C, Toluene/PEG-2000, air | Good | Reused 5 times | researchgate.net |

| AlKIT-5 | 80 °C, ethanol | 90 | Recyclable | nih.gov |

| NiO nanoparticles | 80 °C, ethanol, reflux | 95 | - | nih.gov |

Reactivity Profiles and Reaction Mechanisms of Ethyl 3 Oxo 3 6 Quinolyl Propanoate

Intramolecular Rearrangements and Tautomeric Equilibria

One of the most significant features of β-keto esters, including Ethyl 3-Oxo-3-(6-quinolyl)propanoate, is their ability to exist as a dynamic equilibrium of tautomeric forms.

This compound exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, which creates a pseudo-aromatic ring.

The existence of this tautomeric equilibrium can be readily confirmed and quantified using various spectroscopic methods. researchgate.netnih.gov

¹H NMR Spectroscopy: In the keto form, a characteristic singlet for the two protons of the active methylene (B1212753) group (α-carbon) is typically observed. In the enol form, this signal is replaced by a vinyl proton signal at a different chemical shift, and a downfield signal corresponding to the enolic hydroxyl proton appears. The integration of these signals allows for the determination of the keto-enol ratio.

¹³C NMR Spectroscopy: The presence of both tautomers is confirmed by distinct sets of signals. The keto form shows a signal for the ketonic carbonyl carbon and the active methylene carbon. The enol form, by contrast, displays signals for the enolic double bond carbons and lacks the methylene signal. nih.gov The carbon of the carbonyl group involved in the enolization also experiences a characteristic shift. nih.gov

Infrared (IR) Spectroscopy: The keto form exhibits two distinct carbonyl stretching frequencies (νC=O), one for the ketone and one for the ester. In the enol form, the ketonic carbonyl absorption is absent and replaced by a C=C stretching band. The ester carbonyl band is shifted to a lower frequency due to conjugation and participation in the intramolecular hydrogen bond. A broad O-H stretching band for the enolic hydroxyl group is also observable.

Mass Spectrometry: Fragmentation patterns in mass spectrometry can also provide evidence for both tautomers. Specific fragments may be uniquely attributable to either the keto or the enol form upon ionization. nih.gov

Table 1: Characteristic Spectroscopic Data for Keto-Enol Tautomers of a β-Keto Ester

| Spectroscopic Method | Keto Tautomer | Enol Tautomer |

| ¹H NMR | Methylene (-CH₂-) signal | Vinylic (=CH-) signal, Enolic (-OH) signal |

| ¹³C NMR | Ketonic (C=O) signal, Methylene (-CH₂-) signal | Enolic (=C-OH) signal, Vinylic (=CH-) signal |

| IR Spectroscopy | Two distinct C=O stretching bands | C=C stretching band, shifted C=O band, broad O-H band |

For a related compound, (Z)-Ethyl 2-oxo-3-(1,2-dihydroquinolin-2-ylidene)propanoate, structural analysis revealed that it crystallizes in the enaminone tautomeric form, stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov This suggests that the presence of the quinoline (B57606) ring can significantly influence the position of the tautomeric equilibrium.

The ratio of keto to enol tautomers is not fixed and is highly dependent on the molecular environment, primarily solvent polarity and temperature.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. nih.gov

In non-polar solvents (e.g., chloroform, benzene), the enol form is generally favored. The intramolecular hydrogen bond in the enol form is strong in these environments as there is minimal competition from the solvent for hydrogen bonding. nih.gov

In polar aprotic solvents (e.g., DMSO, DMF), the keto form tends to predominate. nih.govnih.gov These solvents can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol form and stabilizing the more polar keto tautomer.

In polar protic solvents (e.g., methanol, ethanol), the situation is more complex. These solvents can form hydrogen bonds with both the keto and enol forms, often leading to a mixture where the keto form is slightly favored.

Temperature Effects: Increasing the temperature generally favors the enol form. The conversion from the keto to the enol form is often an endothermic process, and thus, according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the enol tautomer.

Table 2: General Influence of Solvent Polarity on Tautomeric Equilibrium

| Solvent Type | Predominant Tautomer | Reason |

| Non-polar (e.g., Chloroform) | Enol | Stabilization via intramolecular hydrogen bonding. nih.gov |

| Polar Aprotic (e.g., DMSO) | Keto | Disruption of intramolecular H-bond; stabilization of the polar keto form. nih.govnih.gov |

| Polar Protic (e.g., Methanol) | Keto (often) | Solvation of both forms through intermolecular H-bonding. |

Nucleophilic and Electrophilic Transformations

The dual functionality of this compound allows it to undergo a wide array of reactions at both the β-keto ester portion and the quinoline ring.

The β-keto ester moiety contains two key reactive sites: the acidic α-protons on the methylene group and the two electrophilic carbonyl carbons.

Knoevenagel Condensation: The active methylene group can be deprotonated by a weak base to form a stabilized enolate. This enolate is a potent nucleophile that can react with aldehydes and ketones in a Knoevenagel condensation. scielo.br The reaction with an aromatic aldehyde, for instance, would yield an α,β-unsaturated dicarbonyl compound, a valuable synthetic intermediate. scielo.br

Aldol (B89426) and Claisen Reactions: The enolate can also participate in Aldol-type reactions with other carbonyl compounds. Furthermore, under strong basic conditions, it can undergo self-condensation via a Claisen reaction, although this is often less controlled than reactions with other electrophiles.

Michael Addition: The stabilized enolate of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction. wikipedia.orgyoutube.com This 1,4-addition is a powerful method for forming new carbon-carbon bonds. wikipedia.org The reaction is typically catalyzed by a base and results in the formation of a 1,5-dicarbonyl compound. nih.govnih.gov

Table 3: Summary of Key Reactions at the β-Keto Ester Moiety

| Reaction Type | Reactant | Key Feature | Product Type |

| Knoevenagel Condensation | Aldehyde or Ketone | C-C bond formation at active methylene site. | α,β-Unsaturated dicarbonyl |

| Aldol Reaction | Aldehyde or Ketone | C-C bond formation via enolate attack. | β-Hydroxy dicarbonyl |

| Michael Addition | α,β-Unsaturated Carbonyl | Conjugate (1,4) addition of the enolate. wikipedia.org | 1,5-Dicarbonyl compound |

The quinoline ring system can undergo electrophilic aromatic substitution (SEAr). wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring.

Regioselectivity: The quinoline system consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Therefore, electrophilic substitution occurs preferentially on the more electron-rich benzene ring. quimicaorganica.orgreddit.com The most favored positions for substitution are C5 and C8, as the cationic intermediates (arenium ions) formed by attack at these positions are more stable. quimicaorganica.org

Influence of the Substituent: The existing 3-oxo-3-(ethoxycarbonyl)propyl group at the C6 position will direct incoming electrophiles. As an alkyl-type group with a deactivating carbonyl meta to the ring, its directing influence can be complex. However, the primary control for regioselectivity remains the inherent reactivity of the quinoline nucleus itself, favoring the 5 and 8 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

The quinoline ring, particularly the pyridine part, is susceptible to nucleophilic attack due to its electron-deficient nature.

Nucleophilic Aromatic Substitution (SNAr): Direct nucleophilic substitution of a hydrogen atom is generally difficult and requires harsh conditions or the presence of a good leaving group (like a halide) on the ring. The most famous example is the Chichibabin reaction, where amide anions attack at the C2 or C4 positions.

Nucleophilic Addition: Strong nucleophiles, such as organolithium or Grignard reagents, can add to the C2 or C4 positions of the quinoline ring. Subsequent oxidation is required to restore aromaticity.

Reissert Compounds: Quinoline reacts with acyl chlorides and cyanide ions to form Reissert compounds. These intermediates are valuable in synthesis as the C2 proton becomes acidic and can be removed to generate a nucleophile, which can then react with various electrophiles.

Redox Chemistry: Oxidation and Reduction Pathways of this compound

The redox chemistry of this compound is characterized by the distinct reactivity of its ketone and ester functionalities, as well as the potential for the quinoline ring to participate in oxidative processes. These pathways offer opportunities for selective transformations to generate a variety of valuable derivatives.

Selective Reduction of the Ketone and Ester Functions

The presence of both a ketone and an ester group in this compound allows for selective reduction strategies to yield either the corresponding β-hydroxy ester or the diol.

Biocatalytic Reduction:

One of the most effective methods for the selective reduction of the ketone function in β-keto esters is through biocatalysis. While specific studies on this compound are not extensively documented, research on analogous compounds provides significant insight. For instance, the stereoselective bioreduction of Ethyl 3-Oxo-3-(2-thienyl)propanoate to Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate has been successfully achieved using a short-chain dehydrogenase/reductase. nih.govresearchgate.net These enzymes, often ketoreductases, exhibit high chemo- and enantioselectivity, reducing the ketone to a secondary alcohol while leaving the ester group intact. This approach is particularly valuable for the synthesis of chiral building blocks. The reduction is typically dependent on a cofactor such as NADPH. nih.govresearchgate.net

The general transformation can be represented as follows:

This compound + NAD(P)H + H⁺ --(Ketoreductase)--> Ethyl 3-Hydroxy-3-(6-quinolyl)propanoate + NAD(P)⁺

Chemical Reduction:

Conventional chemical reducing agents can also be employed for the selective reduction of the ketone and ester functionalities. The choice of reagent is crucial for achieving the desired selectivity.

Selective Ketone Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) are generally effective for the selective reduction of ketones in the presence of esters. The reaction is typically carried out in an alcoholic solvent at low temperatures to favor the reduction of the more reactive ketone.

Ester and Ketone Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester groups to the corresponding diol, 1-(6-quinolyl)propane-1,3-diol.

Below is a table summarizing the expected products from the reduction of this compound with different reducing agents.

| Reagent/Catalyst | Functional Group Targeted | Expected Product |

| Ketoreductase (e.g., from Chryseobacterium sp.) | Ketone | Ethyl 3-Hydroxy-3-(6-quinolyl)propanoate |

| Sodium Borohydride (NaBH₄) | Ketone | Ethyl 3-Hydroxy-3-(6-quinolyl)propanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1-(6-quinolyl)propane-1,3-diol |

Oxidative Transformations and Radical Intermediates

The quinoline nucleus and the active methylene group in this compound are potential sites for oxidative transformations. Such reactions can proceed through radical intermediates, leading to a variety of coupled and cyclized products.

Oxidative Coupling Reactions:

Iodine-catalyzed oxidative coupling reactions are a powerful tool for the formation of C-C, C-N, C-O, and C-S bonds. researchgate.net While direct examples with this compound are not prevalent in the literature, the general mechanism involves the in situ generation of an electrophilic iodine species that can react with nucleophiles. The active methylene group in the propanoate moiety could potentially serve as a nucleophile in such reactions.

Furthermore, visible-light-induced photocatalytic aerobic oxidative dehydrogenative coupling reactions have been employed for the synthesis of substituted quinolines from glycine derivatives and alkenes. acs.org This suggests that under appropriate photocatalytic conditions, the quinoline ring system of this compound could undergo functionalization through radical-mediated pathways.

Radical Cyclization:

Free-radical cyclization reactions are a valuable method for the construction of cyclic and heterocyclic systems. thieme-connect.de These reactions often proceed under mild conditions and exhibit high functional group tolerance. thieme-connect.de For instance, manganese(III) acetate-mediated oxidative 6-endo-trig cyclization of 2-(2-anilino-2-oxoethyl)malonates has been used to produce dihydroquinoline derivatives. thieme-connect.de This suggests a potential pathway for the intramolecular cyclization of suitably functionalized derivatives of this compound, where a radical is generated on the propanoate chain and subsequently attacks the quinoline ring.

Thiyl radicals are also known to initiate cyclization of unsaturated substrates. mdpi.com A derivative of this compound containing an appropriately positioned unsaturation could potentially undergo a thiyl radical-mediated cyclization to form a novel fused ring system.

Heterocycle Annulation and Ring-Closing Reactions

The bifunctional nature of this compound, possessing both an electrophilic keto-ester moiety and a nucleophilic quinoline ring system, makes it a versatile precursor for the synthesis of novel fused polycyclic systems through heterocycle annulation and ring-closing reactions.

Formation of Novel Fused Polycyclic Systems

Several classical and modern synthetic methodologies can be envisioned for the construction of fused polycyclic systems starting from or incorporating the this compound scaffold.

Intramolecular Cyclization:

The active methylene group of the propanoate chain can be deprotonated with a suitable base to generate a nucleophilic enolate. This enolate can then participate in an intramolecular cyclization by attacking an electrophilic position on the quinoline ring, potentially leading to the formation of a new fused ring. The feasibility of such a reaction would depend on the activation of the quinoline ring and the reaction conditions. rsc.org

Named Reactions for Quinoline Synthesis:

Several named reactions for the synthesis of quinolines utilize β-ketoesters as starting materials. These reactions could potentially be adapted to use this compound as a building block for more complex fused systems.

Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. jptcp.com A derivative of this compound with an amino group on the quinoline ring could undergo an intramolecular Conrad-Limpach type reaction.

Doebner-von Miller Reaction: This synthesis produces quinolines from α,β-unsaturated carbonyl compounds and anilines. researchgate.net While not a direct application, the reactivity of the β-ketoester in this compound is relevant to the types of condensations seen in this and related syntheses.

Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a β-ketoester. mdpi.com An appropriately substituted amino-quinolyl aldehyde or ketone could react with a β-ketoester, or conversely, an amino-substituted aniline (B41778) could react with this compound to build a new fused ring.

Cycloaddition Reactions Involving the Propanoate Moiety

The propanoate moiety of this compound, particularly after conversion to a suitable diene or dienophile, can participate in cycloaddition reactions to construct new carbocyclic and heterocyclic rings.

Diels-Alder Reaction:

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org The propanoate chain of this compound could be chemically modified to introduce a diene or dienophile functionality. For example, conversion of the ketone to an enol ether or silyl enol ether would generate an electron-rich dienophile. Alternatively, elaboration of the ethyl ester could introduce a diene moiety. Vinyl-substituted azaarenes, including quinolines, have been shown to act as dienophiles in Lewis acid-promoted Diels-Alder reactions. nih.gov This highlights the potential for a vinyl derivative of this compound to participate in such cycloadditions.

[3+2] Cycloaddition Reactions:

[3+2] cycloaddition reactions are widely used for the synthesis of five-membered heterocyclic rings. mdpi.com The propanoate moiety could be functionalized to act as a dipolarophile. For example, conversion to an α,β-unsaturated ester would create a system susceptible to attack by 1,3-dipoles such as azides, nitrile ylides, or nitrones. mdpi.combeilstein-journals.orgmdpi.com The reaction of an azide with an alkyne (a Huisgen cycloaddition) is a well-known example. A derivative of this compound containing an alkyne could react with an azide to form a triazole-containing fused system.

The following table outlines potential cycloaddition reactions involving a modified this compound.

| Cycloaddition Type | Required Modification of Propanoate Moiety | Reactant | Product Ring System |

| Diels-Alder | Introduction of a diene | Dienophile | Cyclohexene |

| Diels-Alder | Introduction of a dienophile (e.g., α,β-unsaturation) | Diene | Cyclohexene |

| [3+2] Cycloaddition | Introduction of an alkyne | Azide | Triazole |

| [3+2] Cycloaddition | Introduction of an alkene | Nitrile Ylide | Pyrroline |

| [3+2] Cycloaddition | Introduction of an alkene | Nitrone | Isoxazolidine |

Spectroscopic and Advanced Analytical Characterization of Ethyl 3 Oxo 3 6 Quinolyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H NMR spectrum of Ethyl 3-Oxo-3-(6-quinolyl)propanoate is anticipated to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the ethyl group, and the active methylene (B1212753) group. The quinoline ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position on the heterocyclic ring system. The protons on the ethyl ester would manifest as a quartet for the methylene group (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl group (-CH₃), a characteristic pattern for an ethoxy group. The methylene protons flanked by the two carbonyl groups (the active methylene group) are expected to appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline H-2 | 8.8 - 9.0 | dd | ~4.5, ~1.8 |

| Quinoline H-8 | 8.2 - 8.4 | d | ~8.5 |

| Quinoline H-4 | 8.0 - 8.2 | d | ~8.5 |

| Quinoline H-5 | 7.9 - 8.1 | d | ~8.8 |

| Quinoline H-7 | 7.6 - 7.8 | dd | ~8.8, ~2.2 |

| Quinoline H-3 | 7.4 - 7.6 | dd | ~8.5, ~4.5 |

| Ethyl -OCH₂- | 4.1 - 4.3 | q | ~7.1 |

| Methylene -C(O)CH₂C(O)- | 4.0 - 4.2 | s | - |

| Ethyl -CH₃ | 1.2 - 1.4 | t | ~7.1 |

Note: The predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, distinct signals are expected for the nine carbons of the quinoline ring, the two carbonyl carbons, the methylene carbon of the ketoester, and the two carbons of the ethyl group. The carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum (δ 160-200 ppm). The aromatic and heterocyclic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbons of the ethyl group and the methylene bridge will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone C=O | 195 - 200 |

| Ester C=O | 165 - 170 |

| Quinoline C-2 | 150 - 155 |

| Quinoline C-4 | 148 - 152 |

| Quinoline C-8a | 145 - 149 |

| Quinoline C-6 | 135 - 140 |

| Quinoline C-8 | 130 - 135 |

| Quinoline C-5 | 128 - 132 |

| Quinoline C-4a | 127 - 131 |

| Quinoline C-7 | 125 - 129 |

| Quinoline C-3 | 120 - 125 |

| Ethyl -OCH₂- | 60 - 65 |

| Methylene -C(O)CH₂C(O)- | 45 - 50 |

| Ethyl -CH₃ | 13 - 16 |

Note: These are predicted values and are subject to variation based on experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the quinoline ring and the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the link between the quinoline ring, the keto group, the methylene bridge, and the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which can help to confirm the three-dimensional structure of the molecule, although for a relatively rigid molecule like this, its primary utility would be in confirming assignments.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the carbonyl groups. The β-dicarbonyl system will likely show two distinct C=O stretching vibrations, one for the ketone and one for the ester, typically in the range of 1650-1750 cm⁻¹. The C-O stretching of the ester will also be prominent. Aromatic C=C and C=N stretching vibrations from the quinoline ring are expected in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Predicted FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1710 - 1730 | Strong |

| Ester C=O Stretch | 1735 - 1755 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1150 - 1250 | Strong |

| Aromatic C-H Bending | 750 - 900 | Strong |

Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like carbonyls give strong IR signals, non-polar and symmetric bonds often produce strong Raman scattering. For this compound, the aromatic ring stretching vibrations of the quinoline moiety are expected to be particularly prominent in the Raman spectrum. The C=O stretching bands will also be present, although their relative intensities may differ from the FT-IR spectrum. The symmetric vibrations of the molecule will be more Raman active.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl C=O Stretch | 1680 - 1750 | Medium |

| Quinoline Ring Breathing | ~1380 | Strong |

| Aromatic Ring Quadrant Stretch | ~1600 | Strong |

Electronic Spectroscopy

Electronic spectroscopy provides critical insights into the conjugated systems within a molecule by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is dominated by the chromophoric quinoline ring system. The quinoline moiety, an aromatic heterocycle, gives rise to characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The π-systems of the benzene (B151609) and pyridine (B92270) rings within the quinoline structure are responsible for strong absorptions, typically observed in the UV region. nih.gov

The electronic transitions in quinoline derivatives are well-documented. researchgate.net They typically exhibit two main absorption bands. The first, appearing at shorter wavelengths (around 270-300 nm), is analogous to the benzenoid band of naphthalene. The second, at longer wavelengths (around 300-350 nm), is more intense and characteristic of the quinoline system itself. mdpi.com The presence of the 3-oxo-3-propanoate substituent at the 6-position is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system and the electronic effects of the carbonyl group. Theoretical studies, often employing Density Functional Theory (DFT), can predict these absorption maxima with reasonable accuracy. nih.govresearchgate.net

The keto-enol tautomerism inherent to the β-keto ester side chain can also influence the UV-Vis spectrum. The enol form, which is stabilized by intramolecular hydrogen bonding, possesses a more extended conjugated system (C=C-C=O) than the keto form, potentially leading to an additional absorption band at a longer wavelength.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

| ~280-295 | π → π | Benzenoid system of quinoline |

| ~310-330 | π → π | Quinoline ring system |

| ~340-360 (shoulder) | n → π* | Carbonyl group (C=O) |

Note: The values in this table are predictive and based on data from analogous quinoline derivatives. Actual experimental values may vary.

The quinoline ring is a known fluorophore, and its derivatives are often fluorescent, making them useful as molecular probes. nih.govmdpi.com The fluorescence arises from the emission of a photon as the molecule relaxes from its first excited electronic state (S1) back to the ground state (S0). The emission spectrum is typically a mirror image of the longest-wavelength absorption band.

The fluorescence properties, including the quantum yield (a measure of the efficiency of fluorescence) and the lifetime of the excited state, are highly sensitive to the molecular structure and the local environment. For this compound, the presence of the carbonyl group in the side chain may lead to fluorescence quenching through non-radiative decay processes, such as intersystem crossing, which could potentially lower the fluorescence quantum yield. nih.gov In some cases, the introduction of a nitro group, another electron-withdrawing group, has been shown to cause complete fluorescence quenching in isoquinoline (B145761) derivatives. mdpi.com Conversely, the specific substitution pattern and solvent polarity can enhance fluorescence. nih.gov A comprehensive photophysical assessment would involve measuring the excitation and emission spectra, determining the fluorescence quantum yield, and assessing the influence of solvent polarity on these properties.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C14H13NO3. The theoretically calculated monoisotopic mass can be compared to the experimentally measured value to validate the compound's identity. mdpi.comnih.gov Techniques like Time-of-Flight (TOF) MS are commonly used for such accurate mass measurements. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C14H13NO3 |

| Theoretical Monoisotopic Mass | 243.08954 u |

| Expected [M+H]+ Ion | 244.09737 u |

| Expected [M+Na]+ Ion | 266.07931 u |

Note: The expected ion masses are calculated based on the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. The fragmentation of this compound is predicted to follow pathways characteristic of both quinoline alkaloids and β-keto esters. researchgate.netresearchgate.net

Key fragmentation pathways would likely include:

Loss of the ethoxy group (-OC2H5): Cleavage of the ester can lead to the loss of an ethoxy radical, followed by the loss of carbon monoxide.

McLafferty Rearrangement: If energetically favorable, a McLafferty rearrangement within the ethyl ester side chain could lead to the loss of ethene (C2H4). researchgate.net

Cleavage of the C-C bond between the carbonyl groups: This α-cleavage is a common fragmentation pathway for ketones and would result in the formation of a stable 6-quinoloyl cation. nih.gov

Fragmentation of the quinoline ring: At higher collision energies, the quinoline ring itself can fragment, although this typically results in less abundant ions. nih.gov

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]+ = 244.097)

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 199.0706 | [M+H - C2H5O]+ | Loss of the ethoxy group |

| 171.0757 | [M+H - C2H5O - CO]+ | Subsequent loss of carbon monoxide |

| 156.0549 | [C10H8NO]+ | Cleavage between carbonyls, forming the 6-quinoloyl cation |

| 128.0500 | [C9H6N]+ | Fragmentation of the quinoline ring |

Note: These fragmentation pathways are predictive and based on established fragmentation patterns of similar structures.

X-ray Crystallography: Single Crystal Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and electronic structure, single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.

To date, a single-crystal X-ray structure for this compound has not been reported in the publicly available literature. If suitable single crystals could be grown, X-ray analysis would confirm the planarity of the quinoline ring, the conformation of the β-keto ester side chain (i.e., whether it exists in the keto or enol form in the solid state), and the packing of the molecules in the crystal lattice. For complex heterocyclic molecules, X-ray crystallography is the gold standard for unambiguous structure determination. nih.gov

Derivatization Chemistry and Structure Activity Relationship Sar Studies

Modification of the Ester Group

The ester functionality of ethyl 3-oxo-3-(6-quinolyl)propanoate is a prime target for modification, allowing for the introduction of various functional groups that can significantly influence the compound's physicochemical properties and biological activity.

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-oxo-3-(6-quinolyl)propanoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products, which are the carboxylic acid and ethanol (B145695). researchgate.net In contrast, alkaline hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt. researchgate.net Subsequent acidification of the salt solution liberates the free carboxylic acid. The conversion to the carboxylic acid introduces a new functional group that can participate in further reactions, such as amide bond formation, and can also alter the compound's interaction with biological targets.

The ester group can be converted into a wide range of amides through transamidation. This reaction typically involves heating the ester with a primary or secondary amine. The resulting amides, N-substituted 3-oxo-3-(6-quinolyl)propanamides, introduce new points of diversity to the molecule. The nature of the substituent on the amide nitrogen can be varied to modulate properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for optimizing pharmacological activity. For instance, in related heterocyclic compounds, the formation of amides is a common strategy to explore SAR. nih.gov

Selective reduction of the ester and ketone functionalities offers another avenue for derivatization. The β-keto ester can be reduced to a diol, a hydroxy ester, or a hydroxy ketone, depending on the reducing agent and reaction conditions. For example, sodium borohydride (B1222165) is often used for the selective reduction of the ketone, while stronger reducing agents like lithium aluminum hydride would reduce both the ketone and the ester. Enzyme-catalyzed enantioselective reductions of β-keto esters are also a powerful tool to produce chiral alcohols with high stereoselectivity, which can be crucial for biological activity. nih.gov Furthermore, reductive amination of the ketone can lead to the corresponding amines, introducing a basic center that can be important for receptor binding.

Functionalization at the Alpha-Carbon of the Beta-Keto Ester

The α-carbon of the β-keto ester is a nucleophilic center that can be readily functionalized through various carbon-carbon and carbon-heteroatom bond-forming reactions. This position is particularly attractive for introducing substituents that can interact with specific pockets of a biological target.

The acidic proton at the α-carbon can be removed by a suitable base to generate an enolate, which can then be reacted with a variety of electrophiles. Alkylation with alkyl halides or arylation with suitable arylating agents can introduce a wide range of substituents at this position. These modifications can have a profound impact on the molecule's conformation and its binding affinity to target proteins. The synthesis of various substituted quinolines often involves the reaction of β-keto esters with other reagents, highlighting the versatility of this functional group in building molecular complexity. rsc.org

The α-position of the β-keto ester can be readily halogenated using reagents such as N-halosuccinimides or elemental halogens. wikipedia.org This reaction can proceed under either acidic or basic conditions. wikipedia.org The resulting α-halo-β-keto ester is a versatile intermediate for further synthetic manipulations. The halogen atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including azides, thiols, and amines. These subsequent transformations significantly expand the chemical space accessible from this compound.

The derivatization strategies outlined above underscore the synthetic utility of this compound as a scaffold for medicinal chemistry. The ability to systematically modify different parts of the molecule is essential for conducting thorough SAR studies. For instance, studies on other quinoline (B57606) derivatives have shown that the nature and position of substituents on the quinoline ring can dramatically affect biological activity. One study on quinoline Reissert derivatives suggested that electron-withdrawing substituents at the 6-position of the quinoline ring can enhance inhibitory activity against HIV-1 reverse transcriptase. researchgate.net This finding suggests that the 6-quinolyl moiety in the title compound is a key pharmacophoric element and that further modifications on the β-keto ester side chain could lead to the discovery of potent bioactive molecules.

Chemical Modifications of the Quinoline Heterocycle

The quinoline ring itself is amenable to a range of chemical modifications, which can significantly impact the electronic and steric properties of the molecule, thereby influencing its biological activity.

Electrophilic aromatic substitution on the quinoline ring is a common method for introducing new functional groups. Under acidic conditions, the quinoline nitrogen is protonated, deactivating the pyridine (B92270) ring towards electrophilic attack. Consequently, substitution primarily occurs on the benzene (B151609) ring, typically at positions 5 and 8. stackexchange.comuop.edu.pk

Nitration of quinoline, for instance, is generally carried out with a mixture of nitric acid and sulfuric acid, yielding a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.comuop.edu.pk The exact ratio of these isomers can be influenced by the reaction conditions. The introduction of a nitro group can serve as a handle for further functionalization, such as reduction to an amino group.

Halogenation can also be achieved using standard electrophilic halogenating agents. Similar to nitration, substitution is directed to the 5- and 8-positions of the quinoline ring. These halogenated derivatives are valuable intermediates for cross-coupling reactions, enabling the introduction of a wide variety of substituents.

| Reaction | Reagents | Typical Position of Substitution | Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5- and 8- | 5-Nitro-6-(3-ethoxy-3-oxopropanoyl)quinoline & 8-Nitro-6-(3-ethoxy-3-oxopropanoyl)quinoline |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid | 5- and 8- | 5-Halo-6-(3-ethoxy-3-oxopropanoyl)quinoline & 8-Halo-6-(3-ethoxy-3-oxopropanoyl)quinoline |

The quinoline ring is generally stable; however, under certain harsh conditions, ring-opening reactions can occur. For instance, strong oxidizing agents can lead to the cleavage of the benzene ring, while the pyridine ring may remain intact. pharmaguideline.com

Rearrangement reactions of the quinoline nucleus are less common but can be induced under specific conditions. For example, the Hofmann-Martius rearrangement involves the thermal, acid-catalyzed rearrangement of N-alkylanilinium salts to ring-alkylated anilines. nih.gov While not a direct rearrangement of the quinoline core itself, related transformations could potentially be explored. More specific rearrangements have been noted in dihydroquinoline systems. rsc.org

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, allowing for N-alkylation and N-acylation reactions to form quaternary quinolinium salts. pharmaguideline.com

N-Alkylation is typically achieved by reacting the quinoline derivative with an alkyl halide. The resulting quinolinium salt introduces a positive charge and can alter the solubility and biological properties of the molecule. Studies on related 4-oxo-quinoline systems have shown that alkylation can occur selectively at the nitrogen atom. rsc.org

N-Acylation can be performed using acyl chlorides or anhydrides. This modification introduces an acyl group onto the nitrogen, forming an N-acylquinolinium species. These intermediates can be susceptible to further reactions.

| Modification | Reagent Type | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary quinolinium salt |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acylquinolinium salt |

Stereoselective Derivatization to Access Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest, as stereochemistry often plays a crucial role in biological activity. Asymmetric synthesis can be employed to introduce chiral centers into the molecule.

One approach is the asymmetric reduction of the ketone group to produce a chiral β-hydroxy ester. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be used as a building block for further derivatization.

Furthermore, chiral auxiliaries can be employed to control the stereochemistry of reactions at the active methylene (B1212753) group. Alternatively, chiral catalysts can be used in condensation reactions to produce enantiomerically enriched products. The development of stereoselective methods for the synthesis of axially chiral quinoline derivatives has also been an area of active research. researchgate.netresearchgate.net

Library Synthesis and Combinatorial Approaches to Scaffold Diversity

The versatile reactivity of this compound makes it an excellent starting material for the construction of compound libraries for high-throughput screening. nih.gov Combinatorial chemistry approaches can be utilized to rapidly generate a large number of derivatives by systematically varying the reactants in multicomponent reactions. mdpi.com

For example, by using a diverse set of aldehydes in the Hantzsch or Biginelli reactions, a library of dihydropyridines or dihydropyrimidinones with varying substituents can be synthesized. nih.gov Similarly, different amines and carbonyl compounds can be employed in other condensation reactions to expand the chemical space of the resulting library. This approach allows for the efficient exploration of the structure-activity relationship and the identification of lead compounds with desired biological properties.

Applications in Chemical Biology and Advanced Medicinal Chemistry

Quinoline-Based Pharmacophores in Drug Discovery

The fusion of a benzene (B151609) ring with a pyridine (B92270) ring gives quinoline (B57606) its unique electronic and structural characteristics, allowing it to interact with various biological targets. nih.gov This versatility has made quinoline a cornerstone in the development of new therapeutic agents across different disease areas. nih.govresearchgate.net

Antitubercular and Antimycobacterial Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multi-drug-resistant (MDR-TB) strains. tandfonline.com This has spurred the search for new antitubercular drugs with novel mechanisms of action. nih.gov The quinoline scaffold has been a fruitful area of research in this regard. nih.govtandfonline.com Numerous quinoline derivatives have been synthesized and shown to be effective against both drug-sensitive and resistant strains of mycobacteria. tandfonline.com Some compounds have demonstrated potent antimycobacterial activity with minimal inhibitory concentrations (MICs) in the low micromolar range. tandfonline.comrsc.org The success of the diarylquinoline bedaquiline, a clinically important anti-TB drug, has further inspired the design of new quinoline-based structures. austinpublishinggroup.com The mechanism of action for some quinoline-based agents involves the inhibition of DNA gyrase, an essential enzyme for bacterial viability. austinpublishinggroup.commdpi.com

Table 1: Examples of Quinoline Derivatives with Antitubercular Activity

| Compound Name | Target/Mechanism of Action | Activity |

|---|---|---|

| Bedaquiline | ATP synthase | Clinically approved for MDR-TB austinpublishinggroup.com |

| Fluoroquinolones (e.g., Ciprofloxacin, Ofloxacin) | DNA gyrase and topoisomerase IV | Active against M. tuberculosis nih.govnih.gov |

| Quinolyl-hydrazones | Not specified | MIC values as low as 0.6 µM against M. tuberculosis tandfonline.com |

Antimalarial Drug Development

The quinoline nucleus is historically one of the most important scaffolds in antimalarial drug discovery. nih.govresearchgate.net Quinine, a naturally occurring quinoline alkaloid from the cinchona tree, was the first effective treatment for malaria. globalresearchonline.net Synthetic quinoline derivatives, such as chloroquine and mefloquine, have been mainstays of malaria chemotherapy for decades. globalresearchonline.netmdpi.commdpi.com These drugs generally act by interfering with the parasite's heme metabolism in the digestive vacuole. nih.gov However, the emergence and spread of drug-resistant strains of Plasmodium falciparum have severely compromised the efficacy of many existing quinoline antimalarials, creating an urgent need for new agents. nih.govmdpi.com Current research focuses on chemical modifications of the quinoline ring and the development of hybrid molecules to overcome resistance. nih.govmdpi.commdpi.com For example, ferroquine, a quinoline-ferrocene hybrid, has shown effectiveness against multi-drug resistant P. falciparum isolates. mdpi.com

Table 2: Key Quinoline-Based Antimalarial Drugs

| Compound Name | Class | Key Feature/Application |

|---|---|---|

| Quinine | 4-quinolinemethanol | Natural product, used for severe malaria researchgate.net |

| Chloroquine | 4-aminoquinoline | Previously the drug of choice for malaria treatment globalresearchonline.netmdpi.com |

| Mefloquine | 4-quinolinemethanol | Used for prophylaxis and treatment researchgate.netmdpi.com |

| Primaquine | 8-aminoquinoline | Eradicates liver-stage hypnozoites of P. vivax and P. ovale nih.govglobalresearchonline.net |

Anticancer and Antitumor Leads

The quinoline scaffold is a prominent structural motif in the discovery of anticancer agents. nih.govekb.eg Derivatives of quinoline have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration. ekb.eg Several clinically approved anticancer drugs, such as bosutinib and lenvatinib, are based on the quinoline structure. nih.gov These agents often function by targeting key enzymes involved in cancer progression, such as protein kinases and topoisomerases. ekb.eg The planar nature of the quinoline ring system allows it to intercalate with DNA, interfering with replication and transcription processes. The development of quinoline-based compounds is a major focus in the search for therapies effective against drug-resistant cancers. nih.gov

Table 3: Examples of Quinoline-Based Anticancer Mechanisms

| Mechanism of Action | Examples of Targeted Molecules/Pathways |

|---|---|

| Protein Kinase Inhibition | VEGFR, EGFR, BCR-Abl ekb.eg |

| Topoisomerase Inhibition | Topoisomerase I and II ekb.eg |

| Tubulin Polymerization Disruption | Interferes with microtubule formation ekb.eg |

Anti-inflammatory and Analgesic Compounds

Quinoline derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. benthamdirect.comingentaconnect.comresearchgate.net Several studies have synthesized novel quinoline compounds and evaluated their ability to reduce inflammation and pain in various preclinical models. benthamdirect.comingentaconnect.com For instance, certain synthesized quinoline heterocycles have exhibited significant anti-inflammatory and analgesic effects, comparable to the well-known drug diclofenac sodium in assays such as carrageenan-induced paw edema and writhing tests. benthamdirect.comingentaconnect.com The development of quinoline-based molecules targets various pharmacological pathways involved in inflammation, including enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). researchgate.net

Table 4: Research Findings on Anti-inflammatory and Analgesic Quinolines

| Study Focus | Model/Assay Used | Outcome |

|---|---|---|

| Synthesis of new quinoline heterocycles | Carrageenan-induced paw edema (anti-inflammatory) | Some compounds showed activity comparable to diclofenac benthamdirect.comingentaconnect.com |

| Synthesis of new quinoline heterocycles | Acetic acid-induced writhing (analgesic) | Significant reduction in writhing observed for active compounds benthamdirect.com |

Antiviral and Anti-HIV Activities

The broad biological activity of the quinoline scaffold extends to antiviral applications, including activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov Quinoline derivatives have been designed and synthesized to target various stages of the viral life cycle. nih.govdoi.org For HIV, a key target is the reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into DNA. nih.gov Several quinoline derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inhibiting its function. nih.govresearchgate.net Additionally, quinoline-based compounds have been explored as antagonists for the CXCR4 coreceptor, which is used by certain strains of HIV to enter host cells. mdpi.com Beyond HIV, quinoline derivatives have shown promise against other viruses such as Zika virus, enterovirus, and herpes virus. nih.gov

Table 5: Quinoline Derivatives in Antiviral and Anti-HIV Research

| Compound Type/Derivative | Viral Target | Key Finding |

|---|---|---|

| 4-Oxoquinoline ribonucleosides | HIV-1 Reverse Transcriptase | Good anti-HIV activity with low cytotoxicity nih.gov |

| Isoquinoline-based derivatives | CXCR4 coreceptor | Potent anti-HIV-1 and HIV-2 activity mdpi.com |

| 2,8-Bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Stronger anti-ZIKV activity than mefloquine nih.gov |

Antibacterial Properties and Resistance Modulation

Quinolones are a major class of broad-spectrum antibiotics used to treat a wide variety of bacterial infections caused by both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com The first generation of quinolones had a narrow spectrum, but the development of fluoroquinolones, such as ciprofloxacin, greatly expanded their activity. nih.govnih.gov These antibiotics act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which leads to the fragmentation of the bacterial chromosome and cell death. nih.govnih.govacs.org However, the extensive use of quinolones has led to a significant increase in bacterial resistance. acs.orgdovepress.com Mechanisms of resistance include mutations in the target enzymes, decreased drug accumulation via reduced uptake or increased efflux, and plasmid-mediated resistance. nih.govacs.orgdovepress.com Current research is focused on developing new quinoline derivatives that can overcome these resistance mechanisms. nih.gov

Table 6: Generations of Quinolone Antibiotics and Their Spectrum

| Generation | Representative Drugs | General Spectrum of Activity |

|---|---|---|

| First | Nalidixic acid | Primarily Gram-negative bacteria (excluding Pseudomonas) nih.gov |